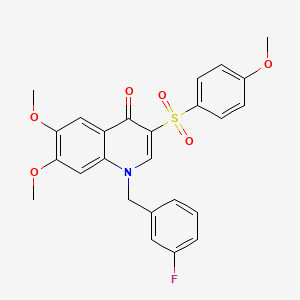![molecular formula C12H20Cl3N3 B2553807 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride CAS No. 2551114-62-4](/img/structure/B2553807.png)
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride, commonly known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has also been studied for its potential use in the treatment of other conditions such as insomnia, schizophrenia, and bipolar disorder.
Scientific Research Applications
Metabolic Pathways and Pharmacological Actions
Arylpiperazine derivatives, including 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine, have been extensively studied for their clinical applications, particularly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolic transformation involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. Some metabolites show affinity for other neurotransmitter receptors, though many remain unexplored despite their uncontrolled use as designer drugs. Their pharmacological actions are attributed to extensive distribution in tissues, including the brain, the primary target for most arylpiperazine derivatives, with metabolism primarily through CYP2D6-dependent oxidation processes (Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structure in many drugs, exhibits wide therapeutic utility, including antipsychotic, antidepressant, anticancer, antiviral, and cardio-protective agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules, underlining the importance of this moiety in drug discovery. This flexibility suggests piperazine compounds as promising building blocks for designing new therapeutic agents for a variety of diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Compounds featuring the piperazine moiety have shown notable anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the structural role of piperazine in potent anti-TB molecules, providing insights into the design and structure-activity relationships (SAR) of these compounds. This underscores the potential of piperazine-based molecules in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16;;/h1-4H,5-10,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKADLNFJIPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)

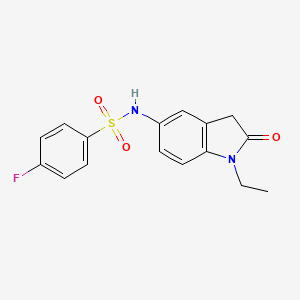
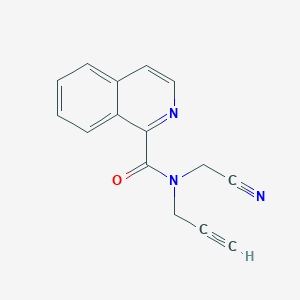

![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)
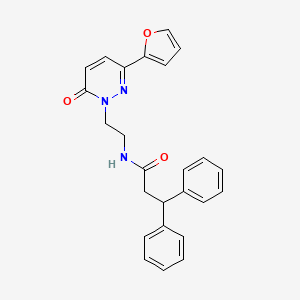
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)
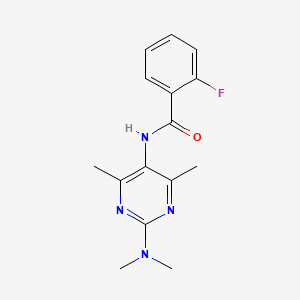
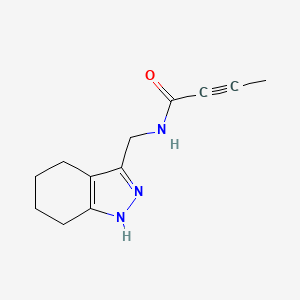
![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)
![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)
